2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid
Description
2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid is a sulfur-containing acetic acid derivative characterized by a methanesulfinyl group (–S(O)–) attached to a substituted aromatic core. The sulfinyl group imparts unique electronic and steric properties, differentiating it from thioether (–S–) or sulfonyl (–SO₂–) analogs. Its structure combines a 5-acetyl-2-methoxyphenyl moiety, which may influence solubility, reactivity, and biological activity.
Properties
IUPAC Name |
2-[(5-acetyl-2-methoxyphenyl)methylsulfinyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5S/c1-8(13)9-3-4-11(17-2)10(5-9)6-18(16)7-12(14)15/h3-5H,6-7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHNGCDQLJERJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CS(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural configuration that includes an acetyl group and a methanesulfinyl moiety, which may contribute to its diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid is C₁₂H₁₄O₆S. Its structure can be visualized as follows:
This compound’s unique combination of functional groups allows for various interactions with biological targets, which are essential for its mechanism of action.
Biological Activities
Research indicates that 2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid exhibits several promising biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may have anti-inflammatory effects, potentially making it useful in treating conditions characterized by inflammation.
- Antioxidant Activity : The presence of methoxy groups in the structure may confer antioxidant properties, which could help mitigate oxidative stress in biological systems.
The biological activity of 2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid is thought to involve interactions with various biological targets. Interaction studies have shown that it can modulate pathways related to inflammation and oxidative stress, although detailed mechanisms remain to be fully elucidated.
Case Studies and Research Findings
A comprehensive review of available literature reveals limited but significant findings regarding the biological activity of this compound:
- In Vitro Studies : Initial in vitro assays have shown that 2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid can inhibit the activity of certain enzymes involved in inflammatory pathways, indicating its potential as an anti-inflammatory agent.
- Comparative Analysis : When compared to structurally similar compounds, such as 5-acetylsalicylic acid (aspirin) and methanesulfonamide, 2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid demonstrated unique properties that may enhance its therapeutic profile.
Data Table: Comparison with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Acetylsalicylic Acid (Aspirin) | C₉H₈O₄ | Known anti-inflammatory properties |
| Methanesulfonamide | C₁H₁₃NO₂S | Building block in drug synthesis |
| 2-Methoxyphenol | C₈H₁₀O₂ | Antioxidant properties |
| 2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid | C₁₂H₁₄O₆S | Potential anti-inflammatory and antioxidant activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid and related acetic acid derivatives:
Key Observations :
Sulfur Oxidation State :
- The sulfinyl group in the target compound is intermediate between thioether (e.g., ) and sulfonyl (e.g., ), affecting polarity and reactivity. Sulfoxides can act as hydrogen bond acceptors, influencing crystallization behavior and biological interactions .
- Sulfamoyl derivatives (e.g., ) exhibit enhanced hydrogen-bonding capacity, often leveraged in drug design for target binding.
Synthetic Pathways :
- Thioether-containing compounds (e.g., ) are typically synthesized via thiol-disulfide exchange or alkylation, followed by oxidation to sulfoxides or sulfones .
- The target compound may require controlled oxidation of a thioether precursor to avoid overoxidation to sulfonyl derivatives.
Sulfamoyl groups (e.g., ) are common in enzyme inhibitors, highlighting the importance of sulfur functionalization in drug discovery.
However, sulfonyl derivatives (e.g., ) are more polar and thermally stable. Crystallographic studies (e.g., ) reveal that carboxyl and sulfinyl groups participate in intermolecular hydrogen bonds, influencing solid-state packing.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
